molecular formula C24H33N3O9 B14763341 Lenalidomide-PEG4-C2-acid

Lenalidomide-PEG4-C2-acid

Cat. No.: B14763341
M. Wt: 507.5 g/mol
InChI Key: GFIMLYCPOPPQRQ-UHFFFAOYSA-N
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Description

Lenalidomide-PEG4-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of PEG4 (a polyethylene glycol chain with four ethylene glycol units) and a C2-acid group enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG4-C2-acid involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability and environmental safety, using green chemistry principles to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-PEG4-C2-acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group in the precursor is reduced to an amine group.

    Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lenalidomide-PEG4-C2-acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-PEG4-C2-acid stands out due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its analogues.

Properties

Molecular Formula

C24H33N3O9

Molecular Weight

507.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H33N3O9/c28-21-5-4-20(23(31)26-21)27-16-18-17(24(27)32)2-1-3-19(18)25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(29)30/h1-3,20,25H,4-16H2,(H,29,30)(H,26,28,31)

InChI Key

GFIMLYCPOPPQRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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